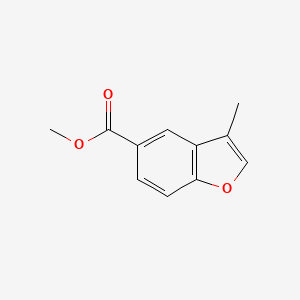
3-fluorocyclobutane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluorocyclobutane-1-sulfonyl chloride is a chemical compound with the CAS Number: 1785492-58-1 . It has a molecular weight of 174.62 .
Synthesis Analysis
Sulfonyl chlorides, including this compound, can be synthesized via N-chlorosuccinimide chlorosulfonation from S-alkylisothiourea salts . These salts can be easily prepared from readily accessible alkyl halides or mesylates and inexpensive thiourea . Another method involves the conversion of sulfonic acid sodium salts to sulfonyl fluorides using thionyl fluoride .
Chemical Reactions Analysis
Sulfonyl chlorides, including this compound, are involved in various types of reactions. They are known to undergo electrophilic aromatic substitution . They can also participate in diazo transfer reactions .
Safety and Hazards
While the specific safety data sheet for 3-fluorocyclobutane-1-sulfonyl chloride was not found, sulfonyl chlorides in general are known to be hazardous. They can cause severe skin burns and eye damage, and may be fatal if swallowed and enters airways . They are also harmful to aquatic life with long-lasting effects .
Direcciones Futuras
Sulfonyl fluorides, which can be synthesized from sulfonyl chlorides like 3-fluorocyclobutane-1-sulfonyl chloride, have found widespread applications in various fields. Recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides have opened new horizons for the synthesis of sulfonyl fluorides .
Relevant Papers
Several papers were found relevant to this compound. One paper discusses the synthesis of sulfonyl fluorides from sulfonic acids . Another paper highlights the recent advances in the generation of fluorosulfonyl radicals from different precursors and their participation in the synthesis of diverse functionalized sulfonyl fluorides . A third paper discusses the recent advances in photochemical and electrochemical strategies for the synthesis of sulfonyl fluorides .
Mecanismo De Acción
Target of Action
3-Fluorocyclobutane-1-sulfonyl chloride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability of sulfonyl fluorides is attractive for these applications .
Mode of Action
Sulfonyl fluorides, in general, are known to interact with their targets through sulfur(vi)-fluoride exchange (sufex) reactions . These reactions are characterized by their “click-like” reactivity, which means they are fast, efficient, and selective .
Biochemical Pathways
Sulfonyl fluorides are known to have diverse applications, suggesting that they may affect multiple biochemical pathways .
Result of Action
Sulfonyl fluorides are known to have unique and appealing properties, which has attracted a fast-growing research interest on sulfonyl fluoride being a privileged warhead in chemical biology and drug discovery .
Action Environment
It is known that sulfonyl fluorides are resistant to hydrolysis under physiological conditions, which suggests that they may be stable in various environments .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluorocyclobutane-1-sulfonyl chloride involves the reaction of cyclobutane-1-sulfonyl chloride with hydrogen fluoride gas in the presence of a catalyst to form 3-fluorocyclobutane-1-sulfonyl chloride.", "Starting Materials": [ "Cyclobutane-1-sulfonyl chloride", "Hydrogen fluoride gas", "Catalyst" ], "Reaction": [ "Add cyclobutane-1-sulfonyl chloride to a reaction vessel", "Add hydrogen fluoride gas to the reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a temperature of 50-60°C", "Stir the reaction mixture for several hours", "Cool the reaction mixture to room temperature", "Filter the reaction mixture to remove any solid impurities", "Distill the filtrate to obtain 3-fluorocyclobutane-1-sulfonyl chloride as a colorless liquid" ] } | |
Número CAS |
1314964-82-3 |
Fórmula molecular |
C4H6ClFO2S |
Peso molecular |
172.61 g/mol |
Nombre IUPAC |
3-fluorocyclobutane-1-sulfonyl chloride |
InChI |
InChI=1S/C4H6ClFO2S/c5-9(7,8)4-1-3(6)2-4/h3-4H,1-2H2 |
Clave InChI |
QGNOSMXTLHWVHM-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1S(=O)(=O)Cl)F |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



